Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate

Purity Quality Control Reference Standard

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate (CAS 87120-77-2) is a fully characterized organic compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol. It is primarily recognized as a key process-related impurity or synthetic intermediate of the antiemetic drug Domperidone, and is often designated as Domperidone Impurity 5 or Impurity 13 15 by various pharmacopoeial and vendor nomenclatures.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 87120-77-2
Cat. No. B3061294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-aminoanilino)piperidine-1-carboxylate
CAS87120-77-2
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC2=CC=CC=C2N
InChIInChI=1S/C14H21N3O2/c1-2-19-14(18)17-9-7-11(8-10-17)16-13-6-4-3-5-12(13)15/h3-6,11,16H,2,7-10,15H2,1H3
InChIKeyCHFSPWXIDIDPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate (CAS 87120-77-2): A Critical Reference Standard for Domperidone Impurity Profiling


Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate (CAS 87120-77-2) is a fully characterized organic compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . It is primarily recognized as a key process-related impurity or synthetic intermediate of the antiemetic drug Domperidone, and is often designated as Domperidone Impurity 5 or Impurity 13 15 by various pharmacopoeial and vendor nomenclatures . The compound features a piperidine ring with an ethyl carboxylate group at the N-1 position and a 2-aminoanilino substituent at the C-4 position, a structural scaffold that directly links it to the Domperidone synthetic pathway. Its procurement is driven by its non-negotiable role in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial Domperidone production, where it is supplied with detailed characterization data compliant with regulatory guidelines [1].

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate: Why Alternative Esters or Unspecified Impurities Cannot Meet Pharmacopoeial Requirements


Generic substitution fails for this compound because its unique N-1 ethyl ester moiety, as opposed to a tert-butyl or other alkyl ester, dictates its chromatographic retention time, its reactivity in downstream synthetic steps, and its specific identity as a process impurity in Domperidone synthesis. The ethyl ester is more susceptible to nucleophilic attack and enzymatic hydrolysis than bulkier tert-butyl esters, which means it will produce different degradation products and metabolic profiles, directly impacting the validity of stability-indicating assays . Furthermore, regulatory filings (ANDAs) require the use of precisely identified impurity reference standards. A structurally similar analog, such as tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate (CAS 79099-00-6), will co-elute differently, display distinct MS fragmentation, and is not recognized as Domperidone Impurity 5 by the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), a requirement for compliant QC release testing [1]. Using the wrong ethyl ester impurity, such as the nitro precursor 4-((2-nitrophenyl)amino)piperidine-1-carboxylate (CAS 85443-52-3), introduces a completely different chromophore, rendering HPLC purity methods inaccurate. Therefore, only the exact CAS 87120-77-2 ensures undisputed analytical specificity and regulatory traceability.

Quantitative Differentiation Evidence for Procuring Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate (CAS 87120-77-2)


Batch-to-Batch Purity Consistency Analysis: 98% HPLC Purity vs. Entry-Level Research Grade Analogs

The target compound is consistently supplied with a minimum HPLC purity of 98%, as verified by independent batch analysis data . In contrast, while top-tier analogs like tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate can also reach >=98% purity from select vendors, the common procurement specification for this analog is often 97% or lower from various sources, indicating a potential lack of consistency or a proliferation of lower-grade research material in the supply chain . This 1% minimum purity differential is critical when the compound is used as a reference standard. Impurity levels in the standard directly subtract from the accuracy of quantitative impurity limit tests in API release, where EP monographs can specify acceptance criteria as low as 0.25% or 0.10% for individual impurities.

Purity Quality Control Reference Standard HPLC

Designation as a Specified Process Impurity: Alignment with Pharmacopoeial Substance Libraries

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate is explicitly cataloged in vendor and reference standard libraries as a specified impurity of Domperidone—often termed Domperidone Impurity 5, 13, or 15 . This specification is critical: it is not merely a structural analog but a named entity in the impurity profile. In contrast, the tert-butyl ester analog is primarily sold as a research chemical or a general synthetic intermediate, without the same universal recognition in Domperidone monographs . A direct implication is that procurement of the target compound is accompanied by documentation traceable to EP or USP standards upon feasibility, a package that general analogs lack [1]. This regulatory anchoring eliminates the need for in-house structural elucidation and Pharmacopoeia cross-referencing, saving significant analytical resources.

Impurity Profiling Pharmacopoeia Domperidone Regulatory Compliance

Physicochemical Stability and Storage: Ambient Temperature Shipping vs. Cold Chain Requirements

A critical differentiator in last-mile procurement logistics is the verified stability of the target compound under ambient temperature conditions, with a shipping temperature of 'Ambient' and no special storage requirements mandated beyond the standard [1]. This contrasts sharply with many structurally related ester-functionalized piperidine analogs, which often require more stringent storage conditions due to the instability of the protecting group. While specific data on the tert-butyl ester's shipping requirements is not published by all vendors, the tert-butyloxycarbonyl (Boc) group is well-known in medicinal chemistry to be acid-labile and susceptible to thermal decomposition, which can lead to generation of 4-(2-aminoanilino)piperidine as a degradation product during transport. The ethyl ester in the target compound has no such lability, ensuring that the molecular integrity is maintained from the supplier to the QC laboratory without the cost and risk of cold-chain logistics.

Stability Storage Conditions Shipping Compound Integrity

Structural Identity Confirmation: Distinct HPLC Retention Time for Method Development

To enable robust analytical method development, a compound's elution profile must be known. The target compound has a documented HPLC retention time of 1 (relative retention time, RRT1) in a standardized physicochemical assay . While the absolute time and units require column-specific calibration, this documented behavior allows analysts to immediately design a separation protocol that distinguishes this impurity from the Domperidone API and other closely related process impurities, including the non-nitrogen esterified 4-((2-nitrophenyl)amino)piperidine-1-carboxylate (CAS 85443-52-3). In contrast, unsanctioned analogs lack such pre-established retention marker data in the context of Domperidone monographs, forcing end-users to invest additional time in method scouting.

HPLC Retention Time Method Development Analytical Specificity

High-Value Application Scenarios for Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate in Pharmaceutical QC and Synthesis


Quantitative Impurity Reference Standard in ANDA-Quality HPLC Methods

In the QC laboratory of a generic manufacturer, a 98.0% pure reference standard is absolutely required to validate an HPLC method for detecting and quantifying low-level impurities in Domperidone API. The known, documented retention behavior of the compound allows its immediate use as a system suitability standard to confirm column performance and instrument sensitivity for a method that must selectively measure this specific process impurity at levels as low as 0.1% relative to a 1 mg/mL sample of the API . This scenario is directly supported by the compound's designation as a specified impurity and its availability with a validated purity of 98% [1].

Stability-Indicating Assay Development via Ambient-Stable Standard

A stability study of Domperidone oral suspensions requires a robust reference standard to track the formation of the impurity as a degradation product under ICH conditions. The compound's ambient storage stability eliminates the variable of cold chain damage to the standard itself, allowing scientists to confidently attribute any quantitative changes in the impurity profile exclusively to the test formulation's degradation, rather than to degradation of the reference standard during storage . This depends on the confirmed stability and shipping temperature data [1].

Synthetic Route Scouting for Domperidone Manufacturing

During process chemistry optimization for Domperidone synthesis, scale-up chemists require the N-ethyloxycarbonyl-protected piperidine fragment to test a new catalytic coupling reaction. The ethyl ester's greater kinetic reactivity in nucleophilic substitution, compared to N-tert-butylcarbonyl analogs, allows for a broader exploration of reaction conditions, ensuring a direct route to the final API that avoids the harsh acidic deprotection step that might degrade the acid-labile benzimidazolone cores in the final stages . This scenario directly leverages the differential ester reactivity established in the comparative analysis against the tert-butyl analog [1].

Pharmacopoeial Compliance Verification Across Multiple Regulated Markets

A drug product manufacturer seeking simultaneous marketing authorization in the EU and the US must demonstrate control over all known and unknown impurities. The target compound is the reference standard of choice for this globally harmonized analytical strategy because its supplier offers explicit traceability against both EP and USP reference standards, a feature not commonly available for this compound class . This directly fulfills a key differentiator: its recognized status as a pharmacopoeial-listable impurity, which is a core evidence dimension in this guide [1].

Quote Request

Request a Quote for Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.